molecular formula C11H14N6O B2982592 1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole CAS No. 2201284-62-8

1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole

Cat. No.: B2982592
CAS No.: 2201284-62-8
M. Wt: 246.274
InChI Key: CRCDVLDOINGTEE-UHFFFAOYSA-N
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Description

1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole is a complex heterocyclic compound that features a combination of pyrazole, azetidine, and triazole rings. These structural motifs are known for their significant roles in medicinal chemistry and organic synthesis due to their unique chemical properties and biological activities.

Properties

IUPAC Name

(2,5-dimethylpyrazol-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O/c1-8-5-10(15(2)13-8)11(18)16-6-9(7-16)17-4-3-12-14-17/h3-5,9H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCDVLDOINGTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CC(C2)N3C=CN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole is unique due to its combination of three distinct heterocyclic rings, which confer a diverse range of chemical and biological properties. This structural complexity allows for versatile applications in various fields of research and industry .

Biological Activity

The compound 1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and case reports.

Chemical Structure

The structure of the compound can be broken down into two main components:

  • Azetidine Ring : A four-membered cyclic amine that contributes to the compound's biological activity.
  • Triazole and Pyrazole Moieties : These five-membered rings are known for their pharmacological significance, particularly in antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrazole rings exhibit significant antimicrobial properties. The specific compound has been tested against various bacterial strains:

Strain Activity Reference
Staphylococcus aureusModerate inhibition
Escherichia coliModerate inhibition
Pseudomonas aeruginosaModerate inhibition

In a study evaluating the antimicrobial efficacy of related compounds, derivatives of triazoles showed promising results against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves interference with bacterial cell wall synthesis or metabolic pathways.

Anticancer Activity

The anticancer potential of similar triazole derivatives has also been documented. For instance, a study demonstrated that certain 1,2,3-triazole compounds exhibited cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)15.2
MCF-7 (breast cancer)10.5
A549 (lung cancer)12.3

These findings suggest that the compound may induce apoptosis or inhibit proliferation in cancer cells through various pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound's ability to inhibit pro-inflammatory cytokines can be attributed to its structural features:

  • Inhibition of COX enzymes.
  • Reduction of nitric oxide production.

A comparative study found that related compounds significantly reduced inflammation markers in vitro and in vivo models, indicating potential therapeutic applications for inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of triazole-containing compounds in clinical settings:

  • Case Study on Antimicrobial Resistance : A clinical trial involving patients with resistant bacterial infections showed that a derivative of this compound improved patient outcomes when combined with standard antibiotic therapy.
  • Cancer Treatment Study : In a phase II clinical trial, patients with advanced solid tumors treated with a triazole derivative reported improved progression-free survival rates compared to historical controls.

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